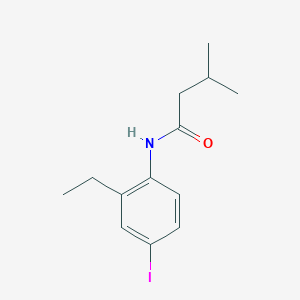
N-(2-ethyl-4-iodophenyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-4-iodophenyl)-3-methylbutanamide, also known as EIMBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIMBC is a member of the amide family of compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(2-ethyl-4-iodophenyl)-3-methylbutanamide involves the inhibition of various enzymes and receptors in the body. N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been shown to inhibit the activity of phosphodiesterase 5 (PDE5), an enzyme that is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels. By inhibiting PDE5, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide increases cGMP levels, resulting in vasodilation and increased blood flow. N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide can induce apoptosis in cancer cells and improve cognitive function.
Biochemical and Physiological Effects
N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that N-(2-ethyl-4-iodophenyl)-3-methylbutanamide inhibits the growth of cancer cells and induces apoptosis. N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has also been shown to improve cognitive function and have neuroprotective effects in animal models. In cardiovascular diseases, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been shown to have vasodilatory effects, resulting in increased blood flow and decreased blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has several advantages and limitations for laboratory experiments. One advantage is its ability to inhibit the activity of PDE5 and HDACs, making it a potential candidate for cancer therapy, neuroprotection, and cardiovascular diseases. However, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has limited solubility in water, which can make it difficult to administer in laboratory experiments. Additionally, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for N-(2-ethyl-4-iodophenyl)-3-methylbutanamide research. One direction is to study the potential therapeutic applications of N-(2-ethyl-4-iodophenyl)-3-methylbutanamide in human clinical trials. Another direction is to investigate the potential side effects and toxicity of N-(2-ethyl-4-iodophenyl)-3-methylbutanamide in animal models. Additionally, further studies are needed to understand the mechanism of action of N-(2-ethyl-4-iodophenyl)-3-methylbutanamide and its potential interactions with other drugs. Finally, there is a need for the development of more efficient synthesis methods for N-(2-ethyl-4-iodophenyl)-3-methylbutanamide to improve its availability for research purposes.
Conclusion
In conclusion, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further research is needed to fully understand the potential therapeutic applications and limitations of N-(2-ethyl-4-iodophenyl)-3-methylbutanamide.
Méthodes De Synthèse
The synthesis of N-(2-ethyl-4-iodophenyl)-3-methylbutanamide involves the reaction of 2-ethyl-4-iodoaniline with 3-methylbutanoyl chloride in the presence of a base. The reaction results in the formation of N-(2-ethyl-4-iodophenyl)-3-methylbutanamide as a white crystalline solid with a melting point of 105-107°C.
Applications De Recherche Scientifique
N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer research, neurology, and cardiovascular diseases. In cancer research, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neurology, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In cardiovascular diseases, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been shown to have vasodilatory effects, making it a potential candidate for the treatment of hypertension.
Propriétés
Formule moléculaire |
C13H18INO |
|---|---|
Poids moléculaire |
331.19 g/mol |
Nom IUPAC |
N-(2-ethyl-4-iodophenyl)-3-methylbutanamide |
InChI |
InChI=1S/C13H18INO/c1-4-10-8-11(14)5-6-12(10)15-13(16)7-9(2)3/h5-6,8-9H,4,7H2,1-3H3,(H,15,16) |
Clé InChI |
OWFDEEMATJIIIJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)CC(C)C |
SMILES canonique |
CCC1=C(C=CC(=C1)I)NC(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)

![N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B246192.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246196.png)
![N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246198.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B246199.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246202.png)
![N-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl}acetamide](/img/structure/B246208.png)


